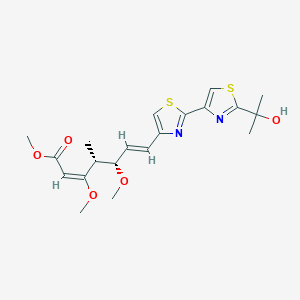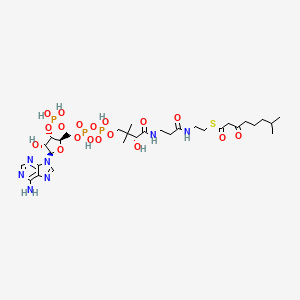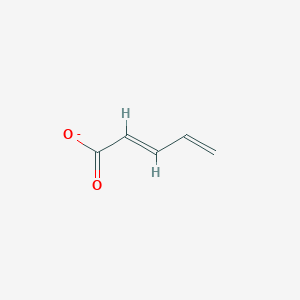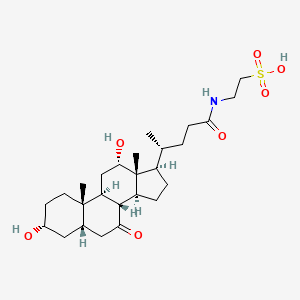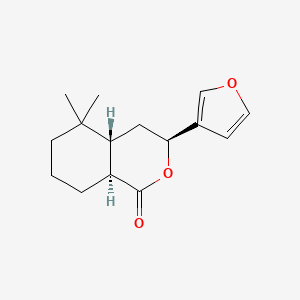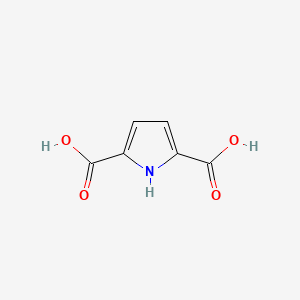
1H-Pyrrol-2,5-dicarbonsäure
Übersicht
Beschreibung
Pyrrole-2,5-dicarboxylic acid is a pyrroledicarboxylic acid in which the two carboxy groups are located at positions 2 and 5. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrrolderivaten
1H-Pyrrol-2,5-dicarbonsäure wird bei der Synthese von Alkyl-1H-pyrrol-2-carboxylaten und Dialkyl-1H-pyrrol-2,5-dicarboxylaten verwendet . Diese Reaktionen werden in Gegenwart von eisenhaltigen Katalysatoren durchgeführt .
Herstellung von Polyestermonomeren
Pyrrol-2,5-dicarbonsäure (PDCA) ist eine heterocyclische aromatische Dicarbonsäure, die sich als neues Monomer für die Polyesterproduktion erweisen könnte . Im Vergleich zu seiner strukturell verwandten und biobasierten Furan-2,5-dicarbonsäure (FDCA) bietet PDCA ein hervorragendes Potenzial, da sein Stickstoff für eine weitere Derivatisierung genutzt werden kann .
Synthese von N-substituierten Pyrrol-2,5-dicarbonsäuren
Ein fünfschrittiger Syntheseweg für N-substituierte PDCAs ausgehend von Pyrrol wurde berichtet . Dieser synthetische Ansatz ermöglicht die Einführung verschiedener funktioneller Gruppen in den Pyrrolstickstoff .
Entwicklung von entzündungshemmenden Wirkstoffen
This compound-Derivate haben potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Wirkstoffen. Das Vorhandensein von Carbonsäuregruppen ermöglicht eine weitere Funktionalisierung.
Entwicklung von Antikonvulsiva
This compound-Derivate können auch als potenzielle Antikonvulsiva untersucht werden. Die Carbonsäuregruppen im Molekül bieten Möglichkeiten für eine weitere Funktionalisierung.
Entwicklung von Enzyminhibitoren
This compound-Derivate können bei der Entwicklung von Enzyminhibitoren eingesetzt werden. Die Carbonsäuregruppen im Molekül können funktionalisiert werden, um bestimmte Enzyme anzusprechen.
Safety and Hazards
The safety information for 1H-pyrrole-2,5-dicarboxylic acid indicates that it should be avoided to contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Wirkmechanismus
Target of Action
The primary target of 1H-Pyrrole-2,5-dicarboxylic Acid, also known as PT22, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . QS is a bacterial communication system that regulates the production of virulence factors and biofilm formation, which are key contributors to antibiotic resistance .
Mode of Action
PT22 exhibits potent QS inhibitory activity against P. aeruginosa . It reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . . PT22 also significantly attenuates the expression of QS-related genes .
Biochemical Pathways
PT22 affects the QS system, which is a key biochemical pathway in P. aeruginosa. By inhibiting QS, PT22 disrupts the production of virulence factors and the formation of biofilms . This disruption can be visualized through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) .
Result of Action
The result of PT22’s action is a significant reduction in the virulence of P. aeruginosa. It decreases the production of virulence factors and inhibits biofilm formation . PT22 also enhances the susceptibility of P. aeruginosa to antibiotics such as gentamycin and piperacillin . This makes PT22 a potential antibiotic accelerant against P. aeruginosa infections .
Action Environment
The action of PT22 is influenced by the bacterial environment. For instance, PT22 is effective in inhibiting biofilm formation, a process that is enhanced in certain environmental conditions . .
Biochemische Analyse
Biochemical Properties
1H-pyrrole-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with iron-containing catalysts, which are crucial in the synthesis of pyrrole-2,5-dicarboxylic acid esters . These interactions are essential for the compound’s role in metabolic pathways and its function as a metabolite .
Molecular Mechanism
At the molecular level, 1H-pyrrole-2,5-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It forms bidentate hydrogen-bonded contacts between the 2,5-carboxylic acid groups on adjacent pyrrole subunits . These interactions can influence enzyme activity, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrole-2,5-dicarboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be synthesized in the presence of iron-containing catalysts, which may affect its stability and degradation over time .
Metabolic Pathways
1H-pyrrole-2,5-dicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a metabolite suggests that it is an intermediate or product resulting from metabolism, playing a crucial role in biochemical processes .
Transport and Distribution
Within cells and tissues, 1H-pyrrole-2,5-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function .
Subcellular Localization
1H-pyrrole-2,5-dicarboxylic acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within the cell .
Eigenschaften
IUPAC Name |
1H-pyrrole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUIOEOHOOLSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474366 | |
| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-27-9 | |
| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)

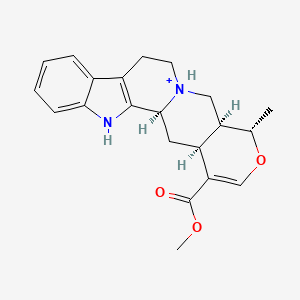
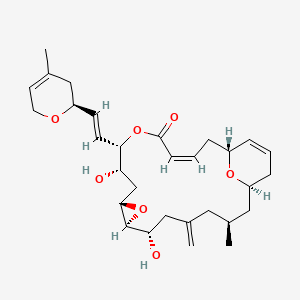
![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)
